molecular formula C8H9N3O3 B8692761 1-(5-Nitropyridin-2-yl)azetidin-3-ol

1-(5-Nitropyridin-2-yl)azetidin-3-ol

Cat. No.: B8692761
M. Wt: 195.18 g/mol
InChI Key: BRANLWIJICKLLP-UHFFFAOYSA-N
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Description

1-(5-Nitropyridin-2-yl)azetidin-3-ol is a useful research compound. Its molecular formula is C8H9N3O3 and its molecular weight is 195.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

1-(5-nitropyridin-2-yl)azetidin-3-ol

InChI

InChI=1S/C8H9N3O3/c12-7-4-10(5-7)8-2-1-6(3-9-8)11(13)14/h1-3,7,12H,4-5H2

InChI Key

BRANLWIJICKLLP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The process is carried out according to the method described in step 5.1, using 7 g (42.83 mmol) of 2-chloro-5-nitropyridine and 5.75 g (51.4 mmol) of 3-azetidinol hydrochloride. In this case, 13 g (128.45 mmol) of triethylamine are also added. 8 g of the expected product are thus isolated.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 0.311 g (2.84 mmol) of 3-hydroxyazetidine hydrochloride, 0.3 g (1.89 mmol) of 2-chloro-5-nitropyridine and 0.41 mL (2.84 mmol) of triethylamine in 10 mL of dimethylformamide is heated overnight at 100° C. After this time, the suspension is poured into a mixture of 30 mL of water and 30 mL of ethyl acetate. The aqueous phase is separated, and then extracted with 20 mL of ethyl acetate. The organic phases are combined, washed three times with 25 mL of water, then dried over sodium sulfate and concentrated at reduced pressure. We thus obtain 0.34 g of the expected product in the form of a solid, which will be used as it is in the rest of the synthesis.
Quantity
0.311 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-Bromo-5-nitropyridine (406 mg, 2 mmol), 3-hydroxyazetidine hydrochloride (199 mg, 2 mmol), and finely ground potassium carbonate (828 mg, 6 mmol) were heated to 80° C. in 20 mL anhydrous DMF for 5 hrs. The mixture was diluted with EtOAc, extracted with H2O and dried over MgSO4. The EtOAc layer was filtered, evaporated to dryness and used without further purification. ES-MS calcd for C8H9N3O3 (m/e) 195.18, obsd 196.2 (M+H).
Quantity
406 mg
Type
reactant
Reaction Step One
Quantity
199 mg
Type
reactant
Reaction Step One
Quantity
828 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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